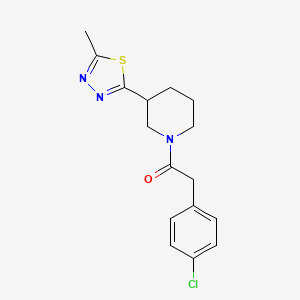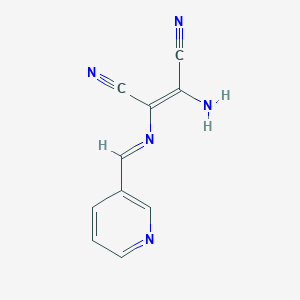![molecular formula C27H34N4O4S B2711600 6-[1-{2-[环己基(甲基)氨基]-2-氧代乙基}-2,4-二氧代-1,4-二氢噻吩[3,2-d]嘧啶-3(2H)-基]-N-苯基己酰胺 CAS No. 866013-52-7](/img/structure/B2711600.png)
6-[1-{2-[环己基(甲基)氨基]-2-氧代乙基}-2,4-二氧代-1,4-二氢噻吩[3,2-d]嘧啶-3(2H)-基]-N-苯基己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thieno[3,2-d]pyrimidinone ring could potentially be formed through a cyclization reaction . The cyclohexyl(methyl)amino group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidinone ring is a heterocyclic ring containing sulfur and nitrogen atoms . The cyclohexyl group is a six-membered carbon ring, which could adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The thieno[3,2-d]pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .科学研究应用
合成及药理学应用
合成与生物活性
对吡唑并嘧啶和嘧啶酮的研究表明,它们在开发具有潜在抗癌、抗 5-脂氧合酶、杀虫和抗菌活性的化合物方面具有重要意义。这些化合物通过各种化学反应合成,展示了嘧啶核心的结构多样性和功能适应性,有助于提高生物功效 (Rahmouni 等人,2016); (Deohate 和 Palaspagar,2020)。
抗菌和抗氧化活性
当与噻吩环稠合时,嘧啶酮和恶嗪酮衍生物显示出有希望的抗菌特性。这项研究强调了基于嘧啶的化合物在解决细菌和真菌感染方面的治疗潜力 (Hossan 等人,2012)。此外,已合成并评估了带有 1,3,4-恶二唑的噻吩并[2,3-d]嘧啶衍生物的抗氧化活性,突出了该化合物在氧化应激相关治疗应用中的潜力 (Kotaiah 等人,2012)。
治疗靶点和机制
双重抑制活性
某些嘧啶衍生物已被确认为胸苷酸合成酶和二氢叶酸还原酶的有效双重抑制剂,它们分别是核苷酸合成和叶酸代谢中的两种关键酶。这种双重抑制能力表明此类化合物在癌症治疗中具有潜在用途,其中抑制快速分裂细胞中的 DNA 合成是关键的治疗策略 (Gangjee 等人,2008)。
抗糖尿病活性
合成和评估嘧啶衍生物的抗糖尿病活性表明此类化合物在管理糖尿病方面的潜在应用。通过调节与葡萄糖代谢相关的生化途径,这些化合物可以为糖尿病治疗提供新的途径 (Abdel-Aziz 等人,2011)。
属性
IUPAC Name |
6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-29(21-13-7-3-8-14-21)24(33)19-31-22-16-18-36-25(22)26(34)30(27(31)35)17-10-4-9-15-23(32)28-20-11-5-2-6-12-20/h2,5-6,11-12,16,18,21H,3-4,7-10,13-15,17,19H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFJRVVZNABELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)







![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)
